molecular formula C21H23N3O2S B2858386 2-{[5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide CAS No. 1207041-09-5

2-{[5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide

Cat. No.: B2858386
CAS No.: 1207041-09-5
M. Wt: 381.49
InChI Key: FWXRHFCDUOVKIX-UHFFFAOYSA-N
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Description

2-{[5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide: is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes an imidazole ring substituted with a methoxyphenyl group and a phenyl group, as well as an isopropyl group attached to the acetamide moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Scientific Research Applications

2-{[5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde (such as benzaldehyde) with an amine (such as aniline) in the presence of an acid catalyst.

    Substitution Reactions: The imidazole ring is then substituted with a methoxyphenyl group and a phenyl group through electrophilic aromatic substitution reactions.

    Thioether Formation: The substituted imidazole is reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: Finally, the isopropyl group is introduced through an acylation reaction with isopropylamine, resulting in the formation of the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions to form a dihydroimidazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Sodium hydride, dimethylformamide as solvent, various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 2-{[5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

2-{[5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide can be compared with other similar compounds, such as:

    This compound: Similar structure but with different substituents on the imidazole ring.

    This compound: Contains a different thioether linkage.

    This compound: Varies in the acetamide moiety.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-15(2)23-20(25)14-27-21-22-13-19(16-9-11-18(26-3)12-10-16)24(21)17-7-5-4-6-8-17/h4-13,15H,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXRHFCDUOVKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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